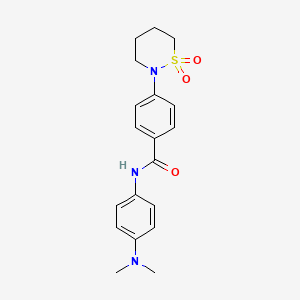

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)phenyl]-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJJEQCLXYAXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(dimethylamino)benzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline under controlled conditions to form the final benzamide compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C21H27N3O5S2

- Molecular Weight : 465.6 g/mol

- IUPAC Name : 2-[4-methoxy-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]thiazinane 1,1-dioxide

The compound features a thiazinane ring system that contributes to its unique pharmacological properties. The presence of the dimethylamino group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of thiazolidin derivatives, including N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, as anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through different mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

-

Anticonvulsant Properties

- The compound has been investigated for its anticonvulsant effects. A series of thiazolidin derivatives were synthesized and evaluated for their ability to prevent seizures in animal models. Notably, some derivatives exhibited comparable potency to established anticonvulsants like diazepam . This suggests that this compound could be a promising candidate for further development in epilepsy treatment.

-

Antimicrobial Activity

- Thiazolidin derivatives have shown significant antimicrobial activity against various bacterial strains. The structural modifications introduced by the thiazinane moiety enhance the interaction with microbial targets, making them effective against resistant strains . This property opens avenues for developing new antibiotics based on this scaffold.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Thiazinane Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the dimethylamino group can be performed via nucleophilic substitution methods.

The synthetic strategies often utilize environmentally friendly conditions and catalysts to improve yield and reduce waste .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidin showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anticonvulsant Activity

In an experimental model using pentylenetetrazole-induced seizures in mice, derivatives including this compound were tested. Results indicated a dose-dependent reduction in seizure frequency compared to controls .

Wirkmechanismus

The mechanism of action of N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can form π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Key Observations:

- Thiazinane Dioxide Synthesis : The thiazinane ring in the target compound shares synthetic parallels with compounds like 33b and 40 , which are synthesized via ring-opening reactions or cyclization under basic conditions (e.g., NaOMe) . The use of NaH or LiHMDS for deprotonation is common in such steps .

- Amide Bond Formation : The benzamide group in the target compound is structurally analogous to derivatives in and . For example, hydrazinecarbothioamides in form amide bonds via nucleophilic addition (e.g., with 2,4-difluorophenyl isothiocyanate), while employs CuI-catalyzed click chemistry for triazole-linked benzamides .

- Spectral Confirmation : IR spectroscopy is critical for confirming functional groups. The absence of C=O bands (~1660–1680 cm⁻¹) in triazoles () contrasts with the retained C=O in benzamides like the target compound .

Reactivity and Tautomerism

Compounds with thione/thiol tautomerism (e.g., 1,2,4-triazole-3-thiones in ) exhibit distinct spectral and reactivity profiles compared to the target compound. For example:

- Tautomeric Stability : The thione form of triazoles ([7–9]) is stabilized by NH and C=S groups (IR: 1247–1255 cm⁻¹, NH ~3278–3414 cm⁻¹), whereas the target compound’s thiazinane dioxide lacks such tautomerism, favoring a rigid sulfone structure .

- Alkylation Preferences : S-alkylation of triazole-thiones () contrasts with N-alkylation pathways in other sulfonamides, highlighting the influence of electron-withdrawing groups (e.g., sulfonyl) on reactivity .

Functional Group Interactions

- Sulfonyl and Amine Groups: The dimethylamino group in the target compound’s aryl moiety may enhance solubility and electronic effects, akin to morpholino groups in ’s triazine derivatives .

- Halogen Substitution: Bromo- and fluoro-substituted analogs (e.g., 35, 36 in ) demonstrate how halogenation impacts yield and reactivity, with bromophenol derivatives showing moderate yields (32–66%) compared to non-halogenated precursors .

Research Implications and Gaps

- Synthesis Optimization: The target compound’s synthesis could benefit from methods in (e.g., NaH-mediated alkylation) or (DBU-assisted coupling), though yields may vary based on steric hindrance from the dimethylamino group .

Biologische Aktivität

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazinane Ring : Cyclization of sulfonamide precursors under acidic or basic conditions.

- Attachment of the Phenyl Group : Coupling with halogenated benzene derivatives via palladium-catalyzed cross-coupling reactions.

- Formation of the Amide Linkage : Reaction with oxalyl chloride followed by coupling with 4-(dimethylamino)aniline.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block metabolic pathways crucial for cell survival.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to various biological effects.

- Metal Coordination : The compound's ability to coordinate with metal ions may enhance its activity in biological systems.

Pharmacological Applications

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antiviral Activity : Similar compounds have shown antiviral properties against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 μM to 18 μM. These findings suggest that derivatives of this compound may possess similar antiviral efficacy .

- Anticancer Potential : Thiazolidinone derivatives, structurally related to thiazinanes, have demonstrated significant anticancer activity through enzyme inhibition and cytotoxic effects on cancer cell lines .

Table 1: Biological Activity Summary

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

- Antiviral Studies : A series of N-phenylbenzamide derivatives showed promising antiviral activity against EV71. Compounds exhibited low micromolar IC50 values and favorable selectivity indices compared to existing antiviral agents .

- Anticancer Research : Thiazolidinone derivatives have been extensively studied for their anticancer properties. These compounds have been shown to inhibit various cancer cell lines and are being explored for their potential as multi-target enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via amide coupling between 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid (precursor) and 4-(dimethylamino)aniline. Activation of the benzoic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) facilitates coupling. Post-reaction purification via column chromatography (silica gel, gradient elution) followed by recrystallization ensures purity .

- Characterization : Confirm structure and purity using / NMR (assign peaks for aromatic protons, dimethylamino groups, and thiazinan sulfone), IR (amide C=O stretch at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via HPLC (C18 column, UV detection at λ = 254 nm) over 30 days. Quantify degradation products and calculate half-life () using kinetic modeling .

Q. What is the proposed mechanism of action for this compound in biological systems?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or sulfotransferases). Validate experimentally using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () . The dimethylamino group may enhance membrane permeability, while the sulfone moiety could mediate hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodology : Synthesize analogs by modifying (a) the dimethylamino group (e.g., replacing with pyrrolidino or morpholino substituents) and (b) the thiazinan sulfone (e.g., substituting with oxazinan or piperazine derivatives). Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate substituent effects with activity using 3D-QSAR models (e.g., CoMFA/CoMSIA) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodology : Cross-validate results using orthogonal assays. For example, if a kinase inhibition assay shows variability, corroborate with cellular proliferation assays (MTT/WST-1) and Western blotting for downstream phosphorylation markers. Ensure consistency in buffer conditions (pH, ionic strength) and compound solubility (use DMSO controls ≤0.1% v/v) .

Q. How does the compound’s metabolic stability impact in vivo efficacy, and what modifications improve pharmacokinetics?

- Methodology : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., oxidation of dimethylamino groups). Introduce deuterium at labile positions or replace metabolically unstable moieties (e.g., substituting benzamide with pyridylamide). Validate improvements via LC-MS/MS pharmacokinetic profiling in rodent models (measure , , AUC) .

Q. What in silico and in vitro models predict the compound’s potential off-target effects?

- Methodology : Use computational tools like SwissTargetPrediction or PharmMapper to identify off-target binding. Validate experimentally via broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) and hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.